(4-Amino-3-chlorophenyl)methanol molecular weight and formula
(4-Amino-3-chlorophenyl)methanol molecular weight and formula
An In-Depth Technical Guide to (4-Amino-3-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Amino-3-chlorophenyl)methanol, a key chemical intermediate. The document details its core physicochemical properties, including its molecular weight and formula, and presents a plausible, detailed protocol for its synthesis and purification. Furthermore, it explores the compound's applications as a versatile building block in medicinal chemistry and materials science. Methodologies for its analytical characterization via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are described, alongside a thorough summary of critical safety, handling, and storage protocols. This guide is intended to serve as an essential resource for scientists leveraging this compound in research and development.
Core Compound Identity and Physicochemical Properties
(4-Amino-3-chlorophenyl)methanol, identified by the CAS Number 113372-69-3, is a substituted aromatic compound containing an aminobenzyl alcohol core structure.[1][2][3] The presence of three distinct functional groups—a primary amine (-NH₂), a chloro (-Cl) substituent, and a hydroxymethyl (-CH₂OH) group—on the benzene ring makes it a highly functional and valuable scaffold for organic synthesis. Its structural attributes allow for selective chemical modifications at multiple sites, rendering it a versatile intermediate in the development of complex target molecules.
The fundamental properties of (4-Amino-3-chlorophenyl)methanol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 113372-69-3 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2][3] |
| IUPAC Name | (4-amino-3-chlorophenyl)methanol | [3] |
| SMILES | OCC1=CC=C(N)C(Cl)=C1 | [1][2] |
| Purity | Typically ≥95-97% | [2][3] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |
| LogP (predicted) | 1.41 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
| Storage Conditions | Room temperature, inert atmosphere, dark place, sealed in dry conditions (2-8°C recommended for long-term storage) | [1][2] |
Synthesis and Purification Workflow
The synthesis of (4-Amino-3-chlorophenyl)methanol is not trivial due to its multiple reactive functional groups. A robust and common strategy in organic chemistry for preparing primary alcohols is the reduction of a corresponding carboxylic acid or ester. This approach is favored for its high efficiency and yield.
2.1 Causality in Experimental Design
The chosen synthetic route involves the reduction of 4-amino-3-chlorobenzoic acid. The carboxylic acid functional group is a stable and readily available precursor. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary to reduce the carboxylic acid directly to the alcohol. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), because LiAlH₄ reacts exothermically and dangerously with water and other protic solvents. The subsequent purification by column chromatography is essential to separate the desired product from unreacted starting material and reaction byproducts, ensuring high purity for downstream applications.
2.2 Experimental Protocol: Synthesis via Reduction
Objective: To synthesize (4-Amino-3-chlorophenyl)methanol by reducing 4-amino-3-chlorobenzoic acid.
Materials:
-
4-amino-3-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and anhydrous THF to a flame-dried, three-neck round-bottom flask.
-
Addition of Reducing Agent: Cool the flask to 0°C in an ice bath. Slowly and carefully add LiAlH₄ to the stirring THF.
-
Addition of Starting Material: Dissolve 4-amino-3-chlorobenzoic acid in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30-60 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH, and then more deionized water. This procedure, known as the Fieser work-up, is critical for safely neutralizing the reactive hydride and precipitating aluminum salts into a filterable solid.
-
Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or ethyl acetate. Combine the organic filtrates.
-
Drying and Concentration: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to yield pure (4-Amino-3-chlorophenyl)methanol.
2.3 Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of (4-Amino-3-chlorophenyl)methanol.
Applications in Research and Development
The utility of (4-Amino-3-chlorophenyl)methanol stems from its identity as a trifunctional building block. Each functional group serves as a handle for distinct downstream chemical transformations, making it a valuable starting material in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: Analogous compounds, such as (4-Amino-3,5-dichlorophenyl)methanol, are documented as crucial intermediates in the synthesis of antihypertensive drugs, specifically angiotensin II receptor antagonists.[4] The structural motif of (4-Amino-3-chlorophenyl)methanol is similarly incorporated into novel bioactive compounds. The amino group is a nucleophile and can be readily acylated, alkylated, or used in diazotization reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters.
-
Organic Building Block: It serves as a precursor for more complex heterocyclic systems or as a fragment in fragment-based drug design (FBDD). The chlorine atom provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.
Caption: Reactive sites on (4-Amino-3-chlorophenyl)methanol for further synthesis.
Analytical Characterization Protocol
To ensure the identity and purity of (4-Amino-3-chlorophenyl)methanol, especially after synthesis or before use in a critical application, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for this purpose. The following protocol is based on established methods for analyzing similar aminophenol compounds.[5]
Objective: To confirm the identity and assess the purity of a sample of (4-Amino-3-chlorophenyl)methanol.
4.1 Experimental Protocol: LC-MS/MS Analysis
Materials:
-
(4-Amino-3-chlorophenyl)methanol sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Create a working standard for injection (e.g., 10 µg/mL) by diluting the stock solution with a 50:50 methanol:water mixture.
-
LC System Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺, m/z = 158.0.
-
Collision Energy: Optimize for fragmentation (e.g., 15-25 eV).
-
Product Ions (Q3): Monitor for characteristic fragments. A likely fragment is the loss of water [M+H-H₂O]⁺ (m/z = 140.0) or the loss of the hydroxymethyl group.
-
-
Data Analysis: The compound's identity is confirmed by the co-elution of the peak at the expected retention time with the detection of the correct precursor-to-product ion transition. Purity is estimated by integrating the peak area of the target compound relative to the total ion chromatogram.
4.2 Visualization of Analytical Workflow
Caption: Workflow for the LC-MS/MS analysis of (4-Amino-3-chlorophenyl)methanol.
Safety, Handling, and Storage
(4-Amino-3-chlorophenyl)methanol is classified as a hazardous substance and requires careful handling to minimize exposure risk.[2][3] The Globally Harmonized System (GHS) classifications and associated safety precautions are outlined below.
| Hazard Category | Information | Source(s) |
| GHS Pictogram | GHS07: Exclamation Mark | [2][3] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][7] |
5.1 Recommended Handling Procedures
-
Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Handling: Avoid generating dust.[8] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
5.2 Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1][2]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Conclusion
(4-Amino-3-chlorophenyl)methanol is a chemical intermediate of significant value to the research and development community. Its defined molecular formula of C₇H₈ClNO and molecular weight of 157.60 g/mol provide the basis for its use in exacting synthetic applications.[1][2] The trifunctional nature of the molecule offers multiple pathways for chemical modification, positioning it as a versatile building block for pharmaceuticals and other complex organic molecules. Adherence to the synthesis, purification, analytical, and safety protocols detailed in this guide will enable researchers to utilize this compound effectively and safely in their work.
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